Cas no 75894-97-2 (1,3-Dibromo-5-hexylbenzene)

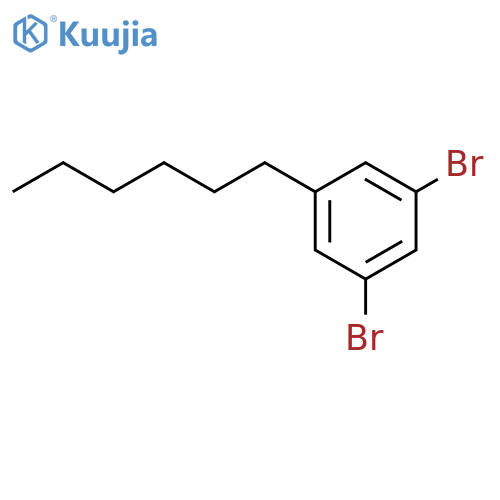

1,3-Dibromo-5-hexylbenzene structure

商品名:1,3-Dibromo-5-hexylbenzene

CAS番号:75894-97-2

MF:C12H16Br2

メガワット:320.063442230225

MDL:MFCD28369416

CID:3162724

PubChem ID:253660813

1,3-Dibromo-5-hexylbenzene 化学的及び物理的性質

名前と識別子

-

- 1,3-Dibromo-5-hexylbenzene

- 1-Hexyl-3,5-dibromobenzene

- 1,3-dibromo-5-hexyl-benzene

- Benzene, 1,3-dibromo-5-hexyl-

- D4789

-

- MDL: MFCD28369416

- インチ: 1S/C12H16Br2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7-9H,2-6H2,1H3

- InChIKey: LAKHKLCGQAELGL-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C(C([H])=C(C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 137

- トポロジー分子極性表面積: 0

じっけんとくせい

- 屈折率: 1.5490 to 1.5530

1,3-Dibromo-5-hexylbenzene セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

1,3-Dibromo-5-hexylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4789-5g |

1,3-Dibromo-5-hexylbenzene |

75894-97-2 | 95.0%(GC) | 5g |

¥1200.0 | 2022-05-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239019-1g |

1,3-Dibromo-5-hexylbenzene |

75894-97-2 | 98% | 1g |

¥733.00 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1235068-5g |

1,3-Dibromo-5-hexylbenzene |

75894-97-2 | 95% | 5g |

$235 | 2024-06-06 | |

| TRC | D425458-500mg |

1,3-Dibromo-5-hexylbenzene |

75894-97-2 | 500mg |

$ 160.00 | 2022-06-05 | ||

| abcr | AB474372-5 g |

1,3-Dibromo-5-hexylbenzene, 95%; . |

75894-97-2 | 95% | 5g |

€278.40 | 2023-06-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239019-5g |

1,3-Dibromo-5-hexylbenzene |

75894-97-2 | 98% | 5g |

¥2563.00 | 2024-07-28 | |

| abcr | AB474372-1 g |

1,3-Dibromo-5-hexylbenzene, 95%; . |

75894-97-2 | 95% | 1g |

€96.50 | 2023-06-15 | |

| Ambeed | A923816-1g |

1,3-Dibromo-5-hexylbenzene |

75894-97-2 | 95% GC | 1g |

$45.0 | 2024-04-17 | |

| 1PlusChem | 1P00GA1P-5g |

1,3-Dibromo-5-hexylbenzene |

75894-97-2 | >95.0%(GC) | 5g |

$162.00 | 2025-02-27 | |

| Aaron | AR00GAA1-5g |

1,3-Dibromo-5-hexylbenzene |

75894-97-2 | 95% | 5g |

$182.00 | 2025-01-24 |

75894-97-2 (1,3-Dibromo-5-hexylbenzene) 関連製品

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Amadis Chemical Company Limited

(CAS:75894-97-2)1,3-Dibromo-5-hexylbenzene

清らかである:99%

はかる:5g

価格 ($):154.0